molecular formula C14H15ClO4 B1619362 Diethyl 2-(4-chlorobenzylidene)malonate CAS No. 6827-40-3

Diethyl 2-(4-chlorobenzylidene)malonate

Cat. No.: B1619362
CAS No.: 6827-40-3
M. Wt: 282.72 g/mol
InChI Key: MVRRBDRVDOIABW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

Diethyl 2-(4-chlorobenzylidene)malonate, systematically named as diethyl 2-[(4-chlorophenyl)methylidene]propanedioate according to IUPAC conventions, possesses the molecular formula C₁₄H₁₅ClO₄ with a molecular weight of 282.72 g/mol. The compound's structure features a central malonic ester framework with a 4-chlorobenzylidene substituent at the alpha position.

The systematic name can be deconstructed to understand its structural components:

  • "Diethyl" indicates the presence of two ethyl ester groups
  • "2-" specifies substitution at the second carbon of the malonate backbone
  • "[(4-chlorophenyl)methylidene]" describes the benzylidene moiety with a chlorine at the para position
  • "propanedioate" refers to the malonate diester system

This compound belongs to the class of α,β-unsaturated diesters and can be uniquely identified through several chemical descriptors:

Table 1: Chemical Identifiers of this compound

Identifier Type Value
CAS Registry Number 6827-40-3
IUPAC Name diethyl 2-[(4-chlorophenyl)methylidene]propanedioate
Molecular Formula C₁₄H₁₅ClO₄
Molecular Weight 282.72 g/mol
InChI InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3
InChI Key MVRRBDRVDOIABW-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC

The structure comprises several key functional units including two ester groups (ethoxycarbonyl), an alkene (the benzylidene double bond), and a para-chlorophenyl moiety. The interplay between these functional groups determines the compound's chemical behavior and reactivity profile.

Crystal Structure and Conformational Isomerism

The presence of the benzylidene double bond in this compound introduces geometric isomerism as a key structural feature. Due to restricted rotation around the C=C bond, this compound can exist as either E or Z isomers.

In geometric isomerism, the designation follows the Cahn-Ingold-Prelog priority rules:

  • E isomer (from German "entgegen" meaning opposite): higher priority groups positioned on opposite sides of the double bond
  • Z isomer (from German "zusammen" meaning together): higher priority groups positioned on the same side of the double bond

For this compound, the restricted rotation caused by the π-bond creates distinct configurational isomers with different physical and chemical properties. Studies on similar benzylidene compounds demonstrate that the E-isomer typically predominates in standard synthesis methods due to thermodynamic favorability.

X-ray crystallographic studies of related compounds reveal that the molecules adopt a near-planar configuration that maximizes conjugation between the aromatic ring and the malonate system. The dihedral angle between the benzene ring and the plane formed by the benzylidene double bond is typically minimal, enhancing π-orbital overlap throughout the system.

Table 2: Conformational Properties of this compound

Property Characteristic
Geometric Isomerism E/Z isomerism possible at the benzylidene double bond
Predominant Isomer E-isomer (trans) typically predominates in Knoevenagel condensation synthesis
Molecular Conformation Near-planar arrangement between aromatic ring and benzylidene double bond
Crystal System Monoclinic (based on related benzylidene malonate structures)
Isomer Interconversion Photoisomerization possible with specific wavelengths of light (as observed in similar structures)

The crystal packing of this compound is influenced by weak intermolecular interactions, including possible π-π stacking between aromatic rings and dipole-dipole interactions involving the carbonyl and chlorine functionalities.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound features an extended conjugated system that provides significant resonance stabilization. The π-electrons are delocalized across the benzylidene double bond, extending into both the aromatic ring and the carbonyl groups of the malonate moiety.

The chlorine atom at the para position influences the electronic distribution through two distinct mechanisms:

  • An electron-withdrawing inductive effect through the σ-bond framework
  • A potential resonance effect through interaction of its p-orbitals with the aromatic π-system

This electron-withdrawing nature enhances the electrophilicity of the benzylidene carbon, particularly at the β-position relative to the malonate group. Structure-activity relationship studies on similar compounds demonstrate that the electron-withdrawing para-chloro substituent significantly influences reactivity compared to electron-donating groups.

The malonate portion contains two carbonyl groups that participate in resonance stabilization, creating a push-pull electronic system. The conjugation between the C=C double bond and the adjacent carbonyl groups creates several resonance structures, distributing electron density throughout the molecule:

Table 3: Electronic Features and Resonance Effects

Electronic Feature Description
Conjugated System Extended π-system spanning the aromatic ring, benzylidene double bond, and carbonyl groups
Electron-Withdrawing Effects Para-chloro substituent enhances electrophilicity at the β-carbon position
Resonance Stabilization Multiple resonance forms distribute electron density through the molecule
Spectroscopic Evidence Downfield chemical shift of benzylidene proton (δ ~7.7 ppm) indicates deshielding effect of conjugated system
Reactivity Pattern Enhanced susceptibility to nucleophilic addition at the β-carbon position

Nuclear magnetic resonance (NMR) spectroscopy provides evidence for this electronic distribution, with the benzylidene proton appearing at approximately δ 7.7 ppm due to deshielding effects from the adjacent electron-withdrawing groups. The carbonyl carbon signals appear downfield (around δ 166-168 ppm), consistent with their participation in the conjugated system.

The combined electronic effects make this compound particularly valuable as a Michael acceptor in conjugate addition reactions and as a building block in heterocyclic synthesis. The resonance stabilization contributes to both the stability of the compound and its characteristic reactivity profile in various synthetic transformations.

Properties

IUPAC Name

diethyl 2-[(4-chlorophenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRRBDRVDOIABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304459
Record name Diethyl [(4-chlorophenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6827-40-3
Record name 6827-40-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165832
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(4-chlorophenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds via deprotonation of diethyl malonate by piperidine, generating a resonance-stabilized enolate. This nucleophile attacks the carbonyl carbon of 4-chlorobenzaldehyde, followed by dehydration to form the α,β-unsaturated malonate derivative. A representative protocol involves:

  • Reactants : Diethyl malonate (16 mmol), 4-chlorobenzaldehyde (16 mmol)
  • Catalyst : Piperidine (10 mol%)
  • Solvent : Toluene (20 mL)
  • Conditions : Reflux (110°C) for 6–8 hours.

Workup includes sequential washing with 1M HCl, saturated NaHCO₃, and brine, followed by recrystallization from ethanol to yield colorless crystals.

Yield and Limitations

This method achieves yields of 75–80%, comparable to analogous nitro- and methyl-substituted benzylidenemalonates. However, challenges include:

  • Solvent Toxicity : Toluene requires careful handling and disposal.
  • Catalyst Recovery : Homogeneous piperidine cannot be recycled, increasing costs.
  • Byproducts : Self-condensation of aldehydes may occur if stoichiometry is unbalanced.

Immobilized Gelatine Catalysis in Dimethyl Sulfoxide

To address environmental concerns, immobilized gelatine on epoxy-functionalized polymer (Immobead IB-350) enables solvent-efficient synthesis under mild conditions.

Green Chemistry Approach

  • Catalyst : Gelatine immobilized on Immobead IB-350 (1 g per 25 mmol aldehyde)
  • Solvent : Dimethyl sulfoxide (DMSO, 7 mL per 25 mmol aldehyde)
  • Conditions : Room temperature, 200 rpm agitation for 12 hours.

Excess diethyl malonate (1.2 equiv) ensures complete aldehyde conversion. Post-reaction, hexane extraction isolates the product, while residual diethyl malonate is hydrolyzed using Candida antarctica lipase B (CALB) to malonic acid, easily separated by aqueous wash.

Performance Metrics

  • Yield : 85–89% after enzymatic purification.
  • Sustainability : DMSO and catalyst are recycled five times without activity loss.
  • Purity : >99% by HPLC, critical for pharmaceutical applications.

Solvent-Free Mechanochemical Synthesis Using Poly-Melamine–Formaldehyde

Ball milling with mesoporous poly-melamine–formaldehyde (PMF) represents a breakthrough in solvent-free synthesis.

Solid-Phase Methodology

  • Catalyst : PMF (50 mg per 1 mmol aldehyde)
  • Conditions : Ball mill (500 rpm, 25°C, 1 hour)
  • Workup : Ethanol recrystallization.

The PMF’s high porosity and Lewis basic sites facilitate rapid condensation, while hydrogen bonding stabilizes transition states.

Advantages Over Conventional Methods

Parameter PMF Method Classical Method
Reaction Time 1 hour 6–8 hours
Solvent Use None Toluene (20 mL)
Catalyst Reusability 10 cycles Single use
Yield 92% 75–80%

This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Industrial Viability : PMF-catalyzed mechanochemistry offers scalability due to short reaction times and easy catalyst recovery.
  • Cost : Immobilized gelatine requires DMSO, increasing operational costs compared to solvent-free PMF.

Environmental Impact

Method E-Factor* PMI†
Classical 8.2 12.4
Immobilized Gelatine 5.1 7.8
PMF Mechanochemical 1.5 2.3

*E-Factor = waste (g) / product (g); †Process Mass Intensity = total materials (g) / product (g).

Chemical Reactions Analysis

Cyclocondensation Reactions

Diethyl 2-(4-chlorobenzylidene)malonate undergoes cyclocondensation with dinucleophiles to form heterocyclic compounds.

Reaction with 2-Aminobenzonitrile

In the presence of SnCl₄ as a catalyst, this compound reacts with 2-aminobenzonitrile in dichloromethane (DCM) at room temperature to yield diethyl 2-(2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-ylidene)malonate (3ab ). Optimized conditions (50°C in DCE) improve yields to 65% .

Reagent Catalyst Solvent Temperature Product Yield
2-AminobenzonitrileSnCl₄DCMRT → 50°CDihydroquinazolin-4(1H)-ylidene malonate52–65%

Formation of 4-Hydroxyquinolones

At temperatures exceeding 250°C, reactions with phenols or anilines (e.g., diphenylamine) generate 4-hydroxyquinolones via ketene intermediates. For example, reacting with diphenylamine and phosphoryl chloride produces 4-hydroxy-1-phenyl-2-quinolone (11b ) .

Thermal Decomposition and Ketene Intermediate Formation

At elevated temperatures (>240°C), the compound undergoes thermal decomposition, liberating ethanol and forming chlorocarbonyl ketene intermediates (15 ). These reactive species participate in cyclocondensation without requiring additional catalysts .

Temperature Observation Key Intermediate
160°CInitial exothermic reaction (malonamide formation)
240–260°CKetene intermediate generationChlorocarbonyl ketene

Acid Chloride-Mediated Reactions

Malonic acid derivatives of the compound react with phosphoryl chloride (POCl₃) to form malonyl dichlorides (14 ), which subsequently cyclize with dinucleophiles like diphenylamine to yield pyridones or pyrones .

Reagent Conditions Product Yield
POCl₃Aprotic solvents, 80°CMesoionic oxazinium olateModerate

Substituent Effects on Reactivity

The electron-withdrawing 4-chlorobenzylidene group enhances electrophilicity, facilitating nucleophilic attacks. Ortho-substituted analogs exhibit higher reactivity than para- or meta-substituted derivatives in cyclocondensation .

Scientific Research Applications

Diethyl 2-(4-chlorobenzylidene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(4-chlorobenzylidene)malonate involves its ability to participate in nucleophilic addition and substitution reactions. The presence of the electron-withdrawing chlorine atom in the benzylidene group enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis. The compound can form enolate ions, which act as nucleophiles in various reactions .

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

The electronic and steric nature of substituents on the benzylidene moiety significantly influences molecular geometry, stability, and reactivity. Key analogs include:

Table 1: Structural and Physical Properties of Selected Arylidene Malonates
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Diethyl 2-(4-chlorobenzylidene)malonate 4-Cl C₁₃H₁₃ClO₄ 268.70 Not reported Electron-withdrawing Cl enhances electrophilicity
Dimethyl 2-(4-methylbenzylidene)malonate 4-CH₃ C₁₃H₁₄O₄ 234.25 58 Electron-donating CH₃ improves solubility in nonpolar solvents
Diethyl 2-(4-(benzyloxy)benzylidene)malonate 4-OBn C₂₁H₂₂O₅ 354.40 Not reported Bulky OBn group increases steric hindrance
Diethyl 2-(4-hydroxy-3,5-dimethoxybenzylidene)malonate (DES) 4-OH, 3,5-OCH₃ C₁₅H₁₈O₇ 310.30 Not reported Polar hydroxyl and methoxy groups enhance hydrogen bonding
Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate 3-Cl, 5-CF₃ C₁₄H₁₂ClF₃O₄ 352.70 Not reported Strong electron-withdrawing CF₃ and Cl enhance reactivity

Key Observations:

  • Electron-withdrawing groups (Cl, CF₃): Increase the electrophilicity of the α,β-unsaturated ester, accelerating nucleophilic attacks in reactions like Michael additions .
  • Electron-donating groups (CH₃, OCH₃): Improve solubility in organic solvents but reduce reactivity toward electrophiles .
Knoevenagel and Michael Additions
  • The chloro-substituted derivative exhibits higher reactivity in Knoevenagel condensations due to the electron-withdrawing Cl group, which stabilizes the intermediate enolate .
  • In contrast, DES (with hydroxyl and methoxy groups) participates in regioselective cycloadditions, forming chromene derivatives for pharmaceutical applications .

Biological Activity

Diethyl 2-(4-chlorobenzylidene)malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H15ClO4C_{14}H_{15}ClO_4 and a molecular weight of approximately 284.72 g/mol. The compound features a malonate backbone substituted with a 4-chlorobenzylidene group, which enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the classical condensation reaction of diethyl malonate with 4-chlorobenzaldehyde under acidic conditions. The reaction can be catalyzed by piperidine and glacial acetic acid, yielding the desired product in high purity and yield (approximately 77%) .

The biological activity of this compound is attributed to its ability to participate in nucleophilic addition and substitution reactions. The electron-withdrawing chlorine atom in the benzylidene group enhances the compound's reactivity, allowing it to form enolate ions that can act as nucleophiles in various biochemical reactions .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent. For instance, compounds synthesized from this malonate derivative have demonstrated significant inhibitory effects on pathogenic bacteria .

Anticancer Properties

This compound has also been studied for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against specific cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Cytotoxicity Against Cancer Cells : In another investigation, derivatives of this compound were tested for cytotoxic effects on human breast cancer cell lines (MCF-7). The study reported IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Summary of Research Findings

Biological Activity Findings Study Reference
AntimicrobialEffective against S. aureus and E. coli (MIC: 32-128 µg/mL)
AnticancerIC50: 10-20 µM on MCF-7 cells
MechanismInduces apoptosis and inhibits cell cycle

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 2-(4-chlorobenzylidene)malonate?

The compound is typically synthesized via Knoevenagel condensation , where diethyl malonate reacts with 4-chlorobenzaldehyde in the presence of a catalytic system (e.g., piperidine and acetic acid). This method achieves high yields (up to 83% for analogous derivatives) by removing water via azeotropic distillation using solvents like toluene or benzene . For example, refluxing dimethyl malonate with 4-chlorobenzaldehyde under argon for 24 hours produces the benzylidene malonate derivative, followed by purification via flash chromatography .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : The vinylic proton (δ ~7.73 ppm) and ester methyl groups (δ ~3.86 ppm) confirm the benzylidene and malonate moieties .
  • HPLC : Retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) assess purity .
  • X-ray crystallography : Reveals dihedral angles between the aromatic ring and malonate side chains (e.g., 18.60° and 81.36° for dimethyl analogs), critical for understanding steric effects .

Q. What solvent systems are optimal for recrystallization?

Recrystallization from petroleum ether/ethyl acetate (95:5 v/v) or slow evaporation in dichloromethane yields high-purity crystals. Cube-like crystals form within 48 hours at room temperature for structurally similar analogs .

Advanced Research Questions

Q. How can regioselectivity in Michael additions involving this compound be optimized?

Organocatalysts like thiourea derivatives enhance enantioselectivity in Michael additions. For example, 10 mol% of a bifunctional thiourea catalyst in toluene promotes asymmetric additions to alkylidenemalonates with >90% enantiomeric excess (e.e.). Solvent polarity and electrophilicity adjustments (e.g., introducing electron-withdrawing groups on the benzylidene ring) further improve reaction rates and selectivity .

Q. What explains contradictory yields in copper-catalyzed arylations?

Discrepancies arise from:

  • Catalyst loading : Optimal CuI loading is 5–10 mol%, with excess leading to side reactions.
  • Base choice : Cs₂CO₃ outperforms K₂CO₃ in deprotonating malonate enolates.
  • Substrate steric hindrance : Bulky aryl iodides reduce yields (e.g., 50% for ortho-substituted vs. 85% for para-substituted analogs) .

Q. How does the crystal structure influence reactivity?

The intermolecular C–H···O interactions (e.g., C13–H13C···O1) stabilize the crystal lattice, affecting solubility and stacking. The dihedral angle between the 4-chlorophenyl ring and malonate ester groups (observed as ~18° in analogs) dictates steric accessibility for nucleophilic attacks .

Q. What computational methods predict electronic properties for reaction design?

  • DFT calculations : Model the HOMO-LUMO gap to assess electrophilicity (e.g., diethyl 2-(4-nitrobenzylidene)malonate has higher electrophilicity, E = −20.55).
  • Molecular dynamics simulations : Study solvent effects on transition states in Knoevenagel condensations .

Methodological Challenges

Q. How to resolve conflicting NMR data for reaction intermediates?

  • Variable-temperature NMR : Differentiates dynamic equilibria (e.g., enol-keto tautomerism).
  • 2D-COSY/NOESY : Assigns overlapping signals in crowded spectra, such as distinguishing vinylic protons from aromatic resonances .

Q. What strategies improve yields in multicomponent reactions?

  • Dean-Stark traps : Remove water during Knoevenagel condensations to shift equilibrium.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours for malonate-derived heterocycles (e.g., imidazoquinolines) .

Applications in Complex Syntheses

Q. How is this compound used in drug precursor synthesis?

It serves as a key intermediate for:

  • Anti-inflammatory agents : Derivatives like dimethyl 2-(4-chlorobenzylidene)malonate inhibit TLR4 signaling (IC₅₀ = 3.2 µM in RAW264.7 macrophages) .
  • Quinolone antibiotics : Alkylation at the α-position introduces substituents for antimicrobial activity .

Q. What role does it play in enantioselective decarboxylative protonation?

Enzymatic decarboxylation using AMDase (arylmalonate decarboxylase) produces chiral α-arylmalonates with >99% e.e., enabling access to nonsteroidal anti-inflammatory drug (NSAID) precursors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-(4-chlorobenzylidene)malonate
Reactant of Route 2
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